molecular formula C7H10O B3286287 (1r,6s)-Bicyclo[4.1.0]heptan-2-one CAS No. 82334-95-0

(1r,6s)-Bicyclo[4.1.0]heptan-2-one

Cat. No. B3286287
CAS RN: 82334-95-0
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-NTSWFWBYSA-N
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Description

(1R,6S)-Bicyclo[4.1.0]heptan-2-one , also known as norcamphor , is a bicyclic ketone compound. Its chemical structure features a seven-membered ring system with a ketone functional group. The stereochemistry is specified by the (1R,6S) designation, indicating the absolute configuration of the chiral centers within the molecule.



Synthesis Analysis

The synthesis of norcamphor involves several methods, including:



  • Cycloaddition Reactions : Norcamphor can be synthesized via Diels-Alder cycloaddition reactions between suitable dienes and dienophiles.

  • Ring-Closing Reactions : Intramolecular cyclization of precursor compounds can yield norcamphor.

  • Rearrangements : Certain rearrangement reactions can lead to the formation of the bicyclo[4.1.0]heptan-2-one ring system.



Molecular Structure Analysis

The molecular formula of norcamphor is C<sub>7</sub>H<sub>8</sub>O , and its structural formula is as follows:


(1R,6S)-Bicyclo[4.1.0]heptan-2-one\text{(1R,6S)-Bicyclo[4.1.0]heptan-2-one}



Chemical Reactions Analysis

Norcamphor participates in various chemical reactions:



  • Reduction : The ketone group can be reduced to form the corresponding alcohol.

  • Oxidation : Oxidation of norcamphor yields functionalized derivatives.

  • Substitution Reactions : The ring system can undergo nucleophilic or electrophilic substitutions.



Physical And Chemical Properties Analysis


  • Melting Point : Norcamphor melts at approximately 50-52°C .

  • Boiling Point : The boiling point is around 220°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Odor : Norcamphor has a characteristic camphor-like odor.


Scientific Research Applications

Enzyme Inhibition

(1r,6s)-Bicyclo[4.1.0]heptan-2-one and its analogs have been studied for their inhibitory activities against α-galactosidase enzymes. Notably, the 1R,6S-amine derivative demonstrated significant inhibitory effects on the glycosyl hydrolase family GH27 enzyme found in coffee beans, characterized by a Ki value of 0.541 µM. However, its binding to the GH36 E. coli α-galactosidase was much weaker. The different binding interactions of these compounds with various α-galactosidases highlight their potential for selective enzyme inhibition (Wang & Bennet, 2007).

Chemical Synthesis and Properties

The synthesis and chemical properties of Bicyclo[4.1.0]heptan derivatives, including (1r,6s)-Bicyclo[4.1.0]heptan-2-one, have been explored in various studies. These compounds have been generated through different synthetic routes and studied for their unique chemical reactions and properties. For instance, Bicyclo[4.1.0]hept-1,6-ene, closely related to (1r,6s)-Bicyclo[4.1.0]heptan-2-one, has been synthesized and observed to undergo reactions like dimerization and oxidation, offering insights into the compound's reactivity and potential applications in synthetic chemistry (Billups et al., 1996).

Photochemical Reaction Mechanisms

The photochemical reaction mechanisms of compounds like Bicyclo[4.1.0] heptane have been studied to understand their behavior under light-induced conditions. Such research helps in elucidating the pathways and products formed during photochemical reactions, which is crucial for applications in photochemistry and material science. The investigation of these mechanisms can provide valuable insights into the stability and reactivity of these compounds under different conditions (Wang & Ye, 2006).

Structural and Theoretical Studies

Structural and theoretical studies of Bicyclo[4.1.0]heptane and its derivatives have been conducted to understand their molecular geometry and electronic properties. These studies, often involving techniques like electron diffraction, microwave spectroscopy, and ab initio calculations, provide foundational knowledge of the compound's structure, which is essential for designing new materials and understanding their interactions in various chemical contexts (Shen, Mastryukov & Boggs, 1995).

Safety And Hazards


  • Toxicity : Norcamphor is generally considered low in toxicity.

  • Handling Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.

  • Environmental Impact : Dispose of norcamphor properly to prevent environmental contamination.


Future Directions

Research avenues for norcamphor include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Modifications : Explore derivatization strategies for improved properties.

  • Applications : Assess its utility in organic synthesis or as a chiral building block.


properties

IUPAC Name

(1R,6S)-bicyclo[4.1.0]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINFRRXNDRBHMD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,6s)-Bicyclo[4.1.0]heptan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EA Mash, KA Nelson - Tetrahedron, 1987 - Elsevier
2-Cycloalken-1-one 1,4-di -O -benzyl -L-threitol ketals undergo efficient and diastereoselective cyclopropanation when treated with an excess of the Simmons-Smith reagent. For …
Number of citations: 85 www.sciencedirect.com
EA Mash, TM Gregg, MA Kaczynski - The Journal of Organic …, 1996 - ACS Publications
Enantiomerically enriched bicyclo[m.1.0]alkan-2-ones having larger ring sizes between five and 16 members were prepared and subjected to additions of nucleophiles to the carbonyl …
Number of citations: 25 pubs.acs.org
B Saha, T Uchida, T Katsuki - Tetrahedron: Asymmetry, 2003 - Elsevier
Intramolecular cyclopropanation of alkenyl α-diazoacetates and alkenyl diazomethyl ketones was examined by using optically active (ON + )Ru(II)(salen) and Co(II)(salen) complexes …
Number of citations: 58 www.sciencedirect.com
N Manjarrez, A Solıs - Tetrahedron: Asymmetry, 2001
Number of citations: 0

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